![molecular formula C27H35N3O9 B14448033 oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide CAS No. 77869-81-9](/img/structure/B14448033.png)
oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide is a complex organic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent pharmacological effects, particularly in pain management and anesthesia. The structure of this compound includes an oxalic acid moiety and a diazinane ring, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the diazinane ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Attachment of the phenylethyl group:
Coupling with oxalic acid: The final step involves the coupling of the diazinane derivative with oxalic acid, which can be facilitated by using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of endogenous pain relief mechanisms.
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.
Sufentanil: Another fentanyl analogue with higher potency and similar applications.
Alfentanil: Known for its rapid onset and short duration of action.
Uniqueness
Oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide is unique due to its specific structural features, such as the oxalic acid moiety and the diazinane ring. These contribute to its distinct chemical properties and biological activities, differentiating it from other fentanyl analogues.
属性
CAS 编号 |
77869-81-9 |
|---|---|
分子式 |
C27H35N3O9 |
分子量 |
545.6 g/mol |
IUPAC 名称 |
oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H31N3O.2C2H2O4/c1-2-23(27)26(22-12-7-4-8-13-22)19-18-25-16-9-15-24(20-25)17-14-21-10-5-3-6-11-21;2*3-1(4)2(5)6/h3-8,10-13H,2,9,14-20H2,1H3;2*(H,3,4)(H,5,6) |
InChI 键 |
MTMHDRIBLNITRT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CCN1CCCN(C1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


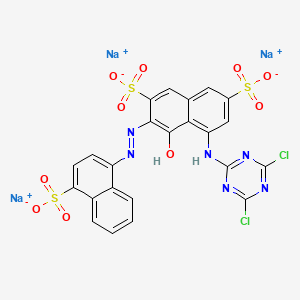
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
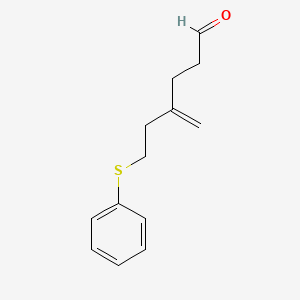

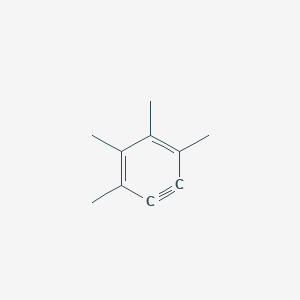
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)

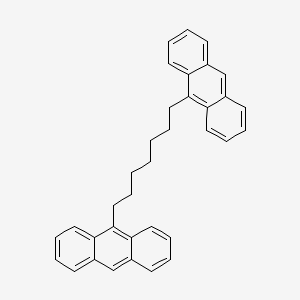
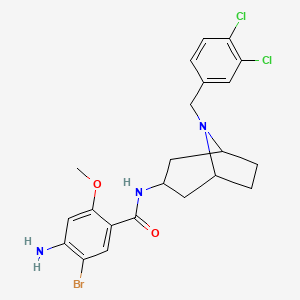
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
